molecular formula C13H9BrF2O B13152413 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene

Cat. No.: B13152413
M. Wt: 299.11 g/mol
InChI Key: WAHHUNOGOHRTHL-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound, followed by substitution reactions to introduce the methoxy group. The reaction conditions often require specific solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

  • 1-(2-Bromo-6-fluorophenyl)ethanol
  • 2-Bromo-6-fluorobiphenyl
  • (2-Bromo-6-fluorophenyl)hydrazine hydrochloride

Comparison: 1-(2-Bromo-6-fluorophenyl)-3-fluoro-5-methoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to its similar compounds.

Properties

Molecular Formula

C13H9BrF2O

Molecular Weight

299.11 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(3-fluoro-5-methoxyphenyl)benzene

InChI

InChI=1S/C13H9BrF2O/c1-17-10-6-8(5-9(15)7-10)13-11(14)3-2-4-12(13)16/h2-7H,1H3

InChI Key

WAHHUNOGOHRTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C=CC=C2Br)F)F

Origin of Product

United States

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